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Welcome to the technical support center for nitroalkane addition reactions. This guide is
designed for researchers, chemists, and drug development professionals to navigate the
complexities of the Henry (or nitroaldol) reaction. Here, we move beyond simple protocols to
address the nuanced challenges encountered in the lab, providing troubleshooting guides and
in-depth FAQs to ensure your success in synthesizing valuable (3-nitro alcohols and their
derivatives.

Section 1: Frequently Asked Questions (FAQS)

This section addresses fundamental questions that form the basis of robust experimental
design for the nitroalkane addition reaction.

Q1: What is the fundamental mechanism of the Henry reaction, and what are its key
vulnerabilities?

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between
a nitroalkane and a carbonyl compound (an aldehyde or ketone).[1][2] The mechanism
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proceeds in three primary, reversible steps:[3]

Deprotonation: A base abstracts an acidic a-proton from the nitroalkane to generate a
resonance-stabilized nitronate anion.[4] The pKa of most nitroalkanes is around 17 in DMSO,
making them accessible carbon acids.[5]

Nucleophilic Addition: The nucleophilic carbon of the nitronate attacks the electrophilic
carbonyl carbon, forming a new C-C bond and a B-nitro alkoxide intermediate.[3]

Protonation: The alkoxide is protonated by the conjugate acid of the base (or another proton
source) to yield the final B-nitro alcohol product.[3][4]

The primary vulnerability of this reaction is its reversibility, known as the retro-Henry reaction.[2]
[5] This can lead to low yields or unfavorable equilibria, particularly with less reactive substrates
like ketones.[6] Additionally, the B-nitro alcohol product can easily undergo base- or heat-
catalyzed dehydration to form a nitroalkene, which can be an undesired side product or the
intended target depending on the conditions.[4][7]

Q2: How do | select the appropriate base for my reaction?

Only a catalytic amount of base is typically required to initiate the reaction.[2] The choice of
base is critical and depends on the desired outcome (the alcohol vs. the alkene) and the
sensitivity of the substrates.

For isolating the B-nitro alcohol: Mild bases are preferred to minimize dehydration. These
include organic amines (e.g., triethylamine, DBU), alkali metal carbonates (K=CO3), or
sources of fluoride anion like tetrabutylammonium fluoride (TBAF).[1][2][4]

For promoting dehydration to the nitroalkene: Stronger bases or higher temperatures are
often employed.[7] However, very strong bases like alkoxides can sometimes favor the retro-
Henry reaction.[8]

For asymmetric reactions: The "base" is often part of a chiral catalyst system, such as a
chiral guanidine Brgnsted base or the basic component of a bifunctional organocatalyst.[9]

Q3: What is the role of the solvent, and how does it impact the reaction?
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The solvent influences reactant solubility, reaction rate, and in some cases, stereoselectivity.
[10] There is no single "best" solvent, and screening is often necessary.

e Polar Protic Solvents: Alcohols (e.g., MeOH, EtOH) or even water can be effective,
promoting the reaction and often being considered "green” options.[10][11]

» Polar Aprotic Solvents: Solvents like THF, acetonitrile (MeCN), and DMF are commonly used
as they effectively dissolve both the reactants and many catalyst systems.[12]

» Nonpolar Solvents: Toluene or dichloromethane (DCM) are frequently used, especially in
asymmetric catalysis and reactions involving phase-transfer catalysts.[13]

e Solvent-Free: In some cases, reactions can be run neat, which can accelerate the reaction
and simplify workup.[4]

A key consideration is the potential for side reactions. For instance, if nitromethane is used in
large excess, it can act as the solvent, but this can make purification difficult.[14]

Q4: My reaction is slow or not proceeding. What are the first things to check?
If you observe low conversion, consider these factors:

o Substrate Reactivity: Ketones are significantly less reactive than aldehydes.[4][6] Sterically
hindered aldehydes or nitroalkanes will also react more slowly. The general reactivity order
for nitroalkanes is nitroethane > nitromethane > 2-nitropropane.[4]

o Equilibrium (Retro-Henry): The reaction may have reached an unfavorable equilibrium.
Driving the reaction forward might involve removing a product (e.g., water, if dehydration is
occurring) or using a larger excess of one reactant.

o Base Strength/Concentration: The base may be too weak to deprotonate the nitroalkane
effectively, or its concentration may be too low. Conversely, a base that is too strong might
promote undesired side reactions.[8]

o Temperature: While higher temperatures can increase the rate, they can also shift the
equilibrium back toward the starting materials or promote decomposition. A moderate
temperature increase should be the first step.[10]
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Q5: How can | control the stereochemistry of the Henry reaction?

Achieving high stereoselectivity is a central challenge, as the reversibility of the reaction and
the ease of epimerization at the nitro-bearing carbon can erode stereochemical integrity.[5]
Modern catalysis offers powerful solutions:

o Chiral Metal Catalysis: This is a widely used method where a metal ion (e.g., Cu(l), Cu(ll),
Zn, Mg) is coordinated to a chiral ligand.[5] The catalyst organizes the substrates in a
defined 3D space, directing the nucleophilic attack to one face of the carbonyl. Examples
include complexes with N,N'-dioxide, bis(oxazoline), and Schiff base ligands.[8][15][16]

o Organocatalysis: Metal-free small organic molecules can also induce high stereoselectivity.
Prominent examples include Cinchona alkaloids, bifunctional thioureas, guanidines, and
prolinol derivatives.[9][16][17] These catalysts often work through a dual-activation
mechanism, activating both the nucleophile and the electrophile via hydrogen bonding or
Bregnsted acid/base interactions.[16]

o Phase-Transfer Catalysis (PTC): In biphasic systems, chiral quaternary ammonium salts
(often derived from Cinchona alkaloids) can transport the nitronate anion from an aqueous
basic phase to the organic phase containing the aldehyde, achieving enantioselective C-C
bond formation.[18][19][20]

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures in a problem-and-solution format.
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Problem

Potential Cause &
Explanation

Recommended Solution

Low or No Yield of B-Nitro
Alcohol

1. Unfavorable Equilibrium:
The retro-Henry reaction is
dominant, especially with
ketones or sterically hindered
substrates.[6] 2. Ineffective
Base: The chosen base may
be too weak to deprotonate the
nitroalkane efficiently. 3.
Substrate Decomposition:
Aldehydes may be undergoing
self-condensation (Cannizzaro
reaction) if they are sterically
hindered.[2][5]

1. Use a larger excess of the
less expensive reactant (often
the nitroalkane). Consider a
different catalyst system
designed for challenging
substrates. 2. Switch to a
slightly stronger base or
increase its catalytic loading.
See Table 1 for options. 3.
Lower the reaction
temperature and ensure slow
addition of the base to control
the concentration of reactive

intermediates.

Major Product is the

Dehydrated Nitroalkene

1. High Temperature:
Dehydration is often favored
thermodynamically and is
accelerated by heat.[7] 2.
Strong or Nucleophilic Base:
Certain bases can actively
promote the elimination of
water from the p-nitro alcohol

intermediate.[1]

1. Run the reaction at a lower
temperature (e.g., 0 °C or
room temperature). 2. Use a
non-nucleophilic, sterically
hindered base like DBU or a
mild inorganic base like
K2COs. Use the minimum

effective catalytic amount.

Poor Diastereo- or

Enantioselectivity

1. Catalyst Inefficiency: The
chosen chiral catalyst may not
be optimal for the specific
substrate combination. 2.
Epimerization: The acidic
proton a to the nitro group can
be removed post-reaction,
leading to racemization or
epimerization, especially
during workup or purification.

[5] 3. Background Uncatalyzed

1. Screen a panel of different
catalyst classes (e.g., metal-
based vs. organocatalyst).
Optimize catalyst loading,
temperature (lower is often
better for selectivity), and
solvent.[8] 2. Perform a mild
acidic workup to neutralize the
base and quench the reaction.
Avoid prolonged exposure to

basic conditions. Consider
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Reaction: A non-selective
reaction catalyzed by the base
alone may be competing with
the desired asymmetric

pathway.

purifying on silica gel that has
been neutralized with
triethylamine. 3. Lower the
reaction temperature to slow
down the background reaction,
which typically has a higher

activation energy.

Multiple Unidentified Side

Products

1. Michael Addition: The
nitronate anion can add in a
1,4-fashion to the nitroalkene
product if it forms in situ.[8] 2.
Dimerization/Polymerization:
The aldehyde may be unstable
under the reaction conditions.

1. Suppress nitroalkene
formation by lowering the
temperature and using a mild
base. If the nitroalkene is the
desired product, this
subsequent addition is a
known challenge. 2. Use
freshly distilled aldehyde.
Control the reaction
concentration and temperature

carefully.

Difficult Purification

1. Product Instability: The [3-
nitro alcohol may undergo
retro-Henry or dehydration on
silica gel. 2. Co-elution: The
product may have a similar
polarity to the catalyst or

starting materials.

1. Neutralize the silica gel
before chromatography by
flushing the column with a
solvent system containing a
small amount of triethylamine
(e.g., 0.5-1%). Alternatively,
use a different stationary
phase like alumina. 2. If using
a chiral catalyst, choose one
that can be easily removed
(e.g., a water-soluble
organocatalyst removed by an
aqueous wash, or a solid-
supported catalyst removed by
filtration).[21]

Section 3: Protocols & Methodologies
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Protocol 1: General Procedure for a Base-Catalyzed Henry Reaction

This protocol describes a standard procedure for the addition of nitromethane to an aromatic
aldehyde.

Materials:

e Benzaldehyde (1.0 eq)

e Nitromethane (3.0 eq)

o Triethylamine (EtsN) (0.1 eq)

e Solvent (e.g., Tetrahydrofuran - THF)

e 1M HCI solution

o Saturated NacCl solution (brine)

e Anhydrous Magnesium Sulfate (MgSQOa)

e Reaction flask, magnetic stirrer, and appropriate glassware
Procedure:

o Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq)
and THF (to achieve a ~0.5 M concentration of the aldehyde).

» Addition of Nitroalkane: Add nitromethane (3.0 eq) to the solution and stir for 5 minutes at
room temperature.

e Initiation: Cool the mixture to 0 °C using an ice bath. Add triethylamine (0.1 eq) dropwise.

» Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously.
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting
aldehyde is consumed (typically 4-24 hours).[3]
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e Workup: Once the reaction is complete, quench it by adding 1M HCI solution until the mixture
is acidic (pH ~5-6). Transfer the mixture to a separatory funnel.

o Extraction: Dilute with ethyl acetate and wash sequentially with water and then saturated
brine.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by flash column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure B-nitro
alcohol.

Section 4: Key Parameter Optimization Tables

Table 1: Guide to Common Bases in the Henry Reaction
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Base

Type

pKa of Conjugate
Acid (approx.)

Typical Use Case &
Comments

NaOH, KOH

Inorganic Hydroxide

15.7

Strong base, effective
but can promote
dehydration and other
side reactions. Often
used in aqueous or

biphasic systems.[4]

K2COs, Cs2C0s3

Inorganic Carbonate

10.3

Mild, heterogeneous
base. Good for
suppressing
dehydration and
isolating the alcohol

product.[4]

Triethylamine (EtsN)

Tertiary Amine

10.7

Common, mild organic
base. Good general-
purpose catalyst for

isolating the alcohol.

[4]

DBU

Amidine

135

Strong, non-
nucleophilic organic
base. Very effective
but can promote
dehydration if not
used at low

temperatures.[2]

Guanidines

Guanidine

~13.6

Strong organic bases.
Chiral versions are
highly effective
organocatalysts for
asymmetric Henry

reactions.[9]

TBAF

Fluoride Source

3.2 (HF)

A source of fluoride

anion which acts as a
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base. Effective under
anhydrous conditions.

[2]

Table 2: Solvent Selection Guide for the Henry Reaction
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Solvent

Type

Dielectric Constant

(e)

Notes &
Considerations

Water (H20)

Polar Protic

80.1

"Green" solvent, can
accelerate the
reaction. Solubility of
organic substrates
can be an issue.[10]
[11]

Methanol (MeOH)

Polar Protic

32.7

Good solvent for
many substrates and
catalysts. Can
participate in proton
transfer.[10]

Tetrahydrofuran (THF)

Polar Aprotic

7.6

Excellent general-
purpose solvent with
good solvating
properties for a wide

range of reagents.

Acetonitrile (MeCN)

Polar Aprotic

37.5

Polar aprotic solvent,
often used in metal-
catalyzed reactions.
[10]

Toluene

Nonpolar

2.4

Common in
asymmetric catalysis
and phase-transfer
reactions. Helps to
remove water
azeotropically if
desired.[13]

Dichloromethane
(CH2Cl2)

Polar Aprotic

9.1

Widely used but
carries environmental
concerns. Good for
reactions at lower

temperatures.[8]
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Section 5: Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for the Henry Reaction

This diagram provides a logical pathway for diagnosing and solving common issues
encountered during the optimization of a Henry reaction.

Problem Observed:
Low Yield / Poor Selectivity

Is the main issue yield or selectivity?

Low Yield

Poor Selectivity

Diastereo/Enantio-selectivity
or Chemo-selectivity (Alkene vs Alcohol)?

Alkene Product Formed

Poor Stereoselectivity

No / Slow Reaction Full Conversion, Low Isolated Yield

1. Increase Temperature 1. Check Workup (product loss?) 1. Lower Temperature 1. Lower Temperature
2. Use Stronger Base 2. Suspect Retro-Henry 2. Screen Catalysts/Solvents 2. Use Milder Base
3. Check Substrate Reactivity 3. Product unstable on silica? 3. Check for Epimerization 3. Reduce Base Loading

Click to download full resolution via product page
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A decision tree for troubleshooting common issues in Henry reactions.
Diagram 2: Generalized Catalytic Cycle for a Chiral Lewis Acid-Catalyzed Henry Reaction

This diagram illustrates the key steps in an asymmetric Henry reaction catalyzed by a generic
chiral Lewis acidic metal complex (M-L*).
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Coordination of substrates to a chiral metal catalyst facilitates stereocontrolled C-C bond

formation.

© 2026 BenchChem. All rights reserved. 14 /19 Tech Support


https://www.benchchem.com/product/b1316790/docs?utm_src=pdf-body-img#technical-support-center-optimizing-reaction-conditions-for-nitroalkane-addition-henry-reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

References

¢ Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. Retrieved from
[Link]

e Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions.
Symmetry, 3(2), 220-245. Retrieved from [Link]

e Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and
o-Ketoesters Catalyzed by N,N'-Dioxide-Copper(l) Complexes. The Journal of Organic
Chemistry, 72(23), 8889-8892. Retrieved from [Link]

e Lu, Y., etal. (2008). Catalytic asymmetric nitroaldol (Henry) reaction with a zinc-Fam
catalyst. The Journal of Organic Chemistry, 73(18), 7373-5. Retrieved from [Link]

e Lu, Y., etal. (2008). Catalytic Asymmetric Nitroaldol (Henry) Reaction with a Zinc-Fam
Catalyst. The Journal of Organic Chemistry, 73(18), 7373-7375. Retrieved from [Link]

e Corey, E.J., & Grogan, M.J. (1999). Chiral Proton Catalysis: A Catalytic Enantioselective
Direct Aza-Henry Reaction. Journal of the American Chemical Society, 121(31), 7202-7203.
Retrieved from [Link]

e Buchler GmbH. (n.d.). Enantioselective Henry Reaction (Nitroaldol Reaction). Retrieved from
[Link]

e White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction:
Synthesis of B-Nitroethanols in High Enantiomeric Excess. Organic Letters, 14(24), 6270-
6273. Retrieved from [Link]

o Google Patents. (n.d.). CN102892505A - Chiral heterogeneous catalyst for asymmetric
nitroaldol reaction.

o Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
e Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

e Szewczyk, M., et al. (2021). Selectivity Control in Nitroaldol (Henry) Reaction by Changing
the Basic Anion in a Chiral Copper(ll) Complex. Molecules, 26(17), 5207. Retrieved from

© 2026 BenchChem. All rights reserved. 15/19 Tech Support


https://www.organic-chemistry.org/namedreactions/henry-reaction.shtm
https://www.mdpi.com/2073-8994/3/2/220
https://pubs.acs.org/doi/10.1021/jo701689h
https://pubmed.ncbi.nlm.nih.gov/18700771/
https://pubs.acs.org/doi/10.1021/jo8010073
https://pubs.acs.org/doi/10.1021/ja9915206
https://www.chiral-catalysts.com/enantioselective-henry-reaction-nitroaldol-reaction.html
https://www.organic-chemistry.org/abstracts/lit3/058.shtm
https://en.wikipedia.org/wiki/Henry_reaction
https://www.organic-chemistry.org/namedreactions/henry-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

[Link]

Wang, Y., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions.
Organic & Biomolecular Chemistry, 18(3), 395-408. Retrieved from [Link]

ResearchGate. (n.d.). Conjugate Additions of Nitroalkanes to Electron-Poor Alkenes: Recent
Results. Request PDF. Retrieved from [Link]

Park, H., & Park, Y. (2004). Enantioselective Michael reaction of nitroalkanes and chalcones
by phase-transfer catalysis using chiral quaternary ammonium salts. Tetrahedron:
Asymmetry, 15(1), 1-4. Retrieved from [Link]

ResearchGate. (n.d.). Optimization of the Henry reaction conditions catalyzed by 1 a.
Download Table. Retrieved from [Link]

Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions
(substituted benzaldehydes + nitromethane). Retrieved from [Link]

DIAL@UCLouvain. (n.d.). Chapter VII: Phase transfer catalysis with nitrocompounds as
nucleophiles. Retrieved from [Link]

MDPI. (2022). Nitroaldol Reaction. Encyclopedia. Retrieved from [Link]

Ballini, R., et al. (2022). Catalysts' evolution in the asymmetric conjugate addition of
nitroalkanes to electron-poor alkenes. Catalysis Science & Technology, 12(20), 6049-6085.
Retrieved from [Link]

Aksenov, A.V., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With
Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 81. Retrieved from [Link]

Aksenov, A.V., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With
Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 81. Published 2020 Feb 11. Retrieved
from [Link]

ResearchGate. (n.d.). Optimization of the Henry reaction. Download Table. Retrieved from
[Link]

© 2026 BenchChem. All rights reserved. 16/19 Tech Support


https://www.mdpi.com/1420-3049/26/17/5207
https://pubs.rsc.org/en/content/articlelanding/2020/ob/c9ob02220d
https://www.researchgate.net/publication/225130728_Conjugate_Additions_of_Nitroalkanes_to_Electron-Poor_Alkenes_Recent_Results
https://doi.org/10.1016/j.tetasy.2003.11.008
https://www.researchgate.net/figure/Optimization-of-the-Henry-reaction-conditions-catalyzed-by-1-a_tbl2_282823849
https://www.sciencemadness.org/whisper/viewthread.php?tid=74051
https://dial.uclouvain.be/pr/boreal/object/boreal:135916/datastream/PDF_01/view
https://encyclopedia.pub/entry/28662
https://pubs.rsc.org/en/content/articlelanding/2022/cy/d2cy01150h
https://www.frontiersin.org/articles/10.3389/fchem.2020.00081/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7029761/
https://www.researchgate.net/figure/Optimization-of-the-Henry-reaction_tbl1_225091764
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

o ResearchGate. (n.d.). Effect of bases on Henry reaction at rt a. Download Table. Retrieved
from [Link]

o ResearchGate. (n.d.). Optimization of Henry reaction conditions. a. Download Scientific
Diagram. Retrieved from [Link]

e Sciencemadness Discussion Board. (2018). Optimizing Henry reaction conditions
(substituted benzaldehydes + nitromethane). Retrieved from [Link]

e Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from
[Link]

e Kabore, L., & Togue, J. (2014). Michael additions of nitroalkanes to conjugated ketones,
carboxylic esters and nitriles in biphasic medium. Journal of Chemical and Pharmaceutical
Research, 6(7), 2004-2008. Retrieved from [Link]

o CRDEEP Journals. (2018). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from
[Link]

o Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

o Keeffe, J. R., et al. (2008). The nitroalkane anomaly - solvent dependence. Journal of the
American Chemical Society, 130(51), 17468-17475. Retrieved from [Link]

» Ballini, R., & Palmieri, A. (2021). Synthesis of Nitroalkanes. In Nitroalkanes: Synthesis,
Reactivity, and Applications. Wiley-VCH. Retrieved from [Link]

e Wisniak, J. (2018). Louis Henry: The Henry reaction and other organic syntheses. Educacion
Quimica, 29(3), 127-138. Retrieved from [Link]

» Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. Retrieved from
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 17 /19 Tech Support


https://www.researchgate.net/figure/Effect-of-bases-on-Henry-reaction-at-rt-a_tbl3_275836267
https://www.researchgate.net/figure/Optimization-of-Henry-reaction-conditions-a_tbl1_351163452
https://www.sciencemadness.org/whisper/viewthread.php?tid=74051&page=2
https://www.organic-chemistry.org/synthesis/C1N/nitrocompounds.shtm
https://www.jocpr.com/articles/michael-additions-of-nitroalkanes-to-conjugated-ketones-carboxylic-esters-and-nitriles-in-biphasic-medium.pdf
http://www.crdeepjournal.org/wp-content/uploads/2018/11/Vol-3-1-2-CRDEEP-Journals.pdf
https://en.wikipedia.org/wiki/Phase-transfer_catalyst
https://pubs.acs.org/doi/10.1021/ja804443g
https://onlinelibrary.wiley.com/doi/10.1002/9783527825826.ch1
https://www.redalyc.org/journal/440/44056240010/html/
https://www.youtube.com/watch?v=Jg-1J7tX5eQ
https://www.benchchem.com/product/b1316790?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Sources

. Henry Reaction [organic-chemistry.org]

. Nitroaldol Reaction | Encyclopedia MDPI [encyclopedia.pub]

. benchchem.com [benchchem.com]

. alfa-chemistry.com [alfa-chemistry.com]

. Henry reaction - Wikipedia [en.wikipedia.org]

. youtube.com [youtube.com]

. Henry Reaction - Common Conditions [commonorganicchemistry.com]

. mdpi.com [mdpi.com]

© 00 N o o b~ w N P

. mdpi.com [mdpi.com]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. application.wiley-vch.de [application.wiley-vch.de]
13. dial.uclouvain.be [dial.uclouvain.be]

14. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted
benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]

15. pubs.acs.org [pubs.acs.org]

16. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC
Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

17. Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-
gmbh.com]

18. Redirecting [linkinghub.elsevier.com]
19. Nitro compound synthesis by C-C coupling [organic-chemistry.org]
20. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

21. CN102892505A - Chiral heterogeneous catalyst for asymmetric nitroaldol reaction -
Google Patents [patents.google.com]

To cite this document: BenchChem. [Technical Support Center: Optimizing Reaction
Conditions for Nitroalkane Addition (Henry Reaction)]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1316790/docs#technical-support-center-
optimizing-reaction-conditions-for-nitroalkane-addition-henry-reaction]

© 2026 BenchChem. All rights reserved. 18/19 Tech Support


https://www.organic-chemistry.org/namedreactions/henry-reaction.shtm
https://encyclopedia.pub/entry/29193
https://www.benchchem.com/pdf/introduction_to_the_reactivity_of_nitroalkanes.pdf
https://www.alfa-chemistry.com/resources/henry-nitroaldol-reaction.html
https://en.wikipedia.org/wiki/Henry_reaction
https://www.youtube.com/watch?v=Zc1NF7aWtkI
https://commonorganicchemistry.com/Rxn_Pages/Henry/Henry_Index.htm
https://www.mdpi.com/1420-3049/29/21/5207
https://www.mdpi.com/2073-8994/3/2/220
https://www.researchgate.net/figure/Optimization-of-the-Henry-reaction-conditions-catalyzed-by-1-a_tbl1_273952860
https://www.researchgate.net/figure/Effect-of-bases-on-Henry-reaction-at-rt-a_tbl2_238002040
https://application.wiley-vch.de/books/sample/3527347453_c01.pdf
https://dial.uclouvain.be/pr/boreal/object/boreal%3A5324/datastream/PDF_06/view
https://www.sciencemadness.org/whisper/viewthread.php?tid=76743
https://www.sciencemadness.org/whisper/viewthread.php?tid=76743
https://pubs.acs.org/doi/abs/10.1021/jo701898r
https://pubs.rsc.org/en/content/articlehtml/2020/ra/c9ra10263a
https://pubs.rsc.org/en/content/articlehtml/2020/ra/c9ra10263a
https://www.buchler-gmbh.com/glossary/enantioselective-henry-reaction-nitroaldol-reaction/
https://www.buchler-gmbh.com/glossary/enantioselective-henry-reaction-nitroaldol-reaction/
https://linkinghub.elsevier.com/retrieve/pii/S0040402001008912
https://www.organic-chemistry.org/synthesis/C1C/nitrogen/nitro-compounds.shtm
https://en.wikipedia.org/wiki/Phase-transfer_catalyst
https://patents.google.com/patent/CN102892505A/en
https://patents.google.com/patent/CN102892505A/en
https://www.benchchem.com/product/b1316790/docs#technical-support-center-optimizing-reaction-conditions-for-nitroalkane-addition-henry-reaction
https://www.benchchem.com/product/b1316790/docs#technical-support-center-optimizing-reaction-conditions-for-nitroalkane-addition-henry-reaction
https://www.benchchem.com/product/b1316790/docs#technical-support-center-optimizing-reaction-conditions-for-nitroalkane-addition-henry-reaction
https://www.benchchem.com/product/b1316790/docs#technical-support-center-optimizing-reaction-conditions-for-nitroalkane-addition-henry-reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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